molecular formula C9H9N3O4S2 B13808629 Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester CAS No. 89-37-2

Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester

Cat. No.: B13808629
CAS No.: 89-37-2
M. Wt: 287.3 g/mol
InChI Key: AIWZJEMZVHJAQB-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl dimethyldithiocarbamate is an organic compound with the molecular formula C9H9N3O4S2. It is known for its unique chemical structure, which includes a dithiocarbamate group attached to a 2,4-dinitrophenyl ring. This compound has garnered interest due to its diverse applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl dimethyldithiocarbamate typically involves the reaction of 2,4-dinitrophenyl chloride with dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-dinitrophenyl dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrophenyl dimethyldithiocarbamate is unique due to its combination of the dithiocarbamate group and the 2,4-dinitrophenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

89-37-2

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

(2,4-dinitrophenyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H9N3O4S2/c1-10(2)9(17)18-8-4-3-6(11(13)14)5-7(8)12(15)16/h3-5H,1-2H3

InChI Key

AIWZJEMZVHJAQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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